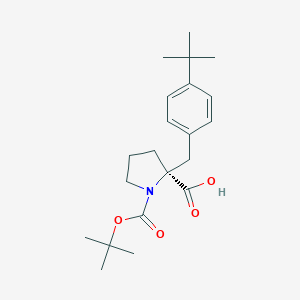
6-Acetyl-2-ethylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-2-ethylpyrimidin-4(1H)-one is a chemical compound with the molecular formula C8H10N2O2. It is a pyrimidine derivative that has been synthesized through various methods. This compound has been studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 6-Acetyl-2-ethylpyrimidin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. It has also been suggested that it may act as an acetylcholinesterase inhibitor, which could lead to increased levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
6-Acetyl-2-ethylpyrimidin-4(1H)-one has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, reducing the levels of reactive oxygen species in cells. It has also been shown to have anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines. Moreover, it has been shown to have antitumor activity, inhibiting the growth of several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Acetyl-2-ethylpyrimidin-4(1H)-one in lab experiments is its unique properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for various types of research. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 6-Acetyl-2-ethylpyrimidin-4(1H)-one. One direction is to further study its potential as an antitumor agent. Another direction is to investigate its potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease. Moreover, it may be worth studying its potential as an antioxidant and anti-inflammatory agent for the treatment of various diseases. Finally, future research could focus on developing new methods for synthesizing this compound or modifying its structure to improve its properties.
Métodos De Síntesis
There are several methods to synthesize 6-Acetyl-2-ethylpyrimidin-4(1H)-one. One of the most common methods involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 6-Acetyl-2-ethylpyrimidin-4(1H)-one as a white solid with a melting point of 120-122°C.
Aplicaciones Científicas De Investigación
6-Acetyl-2-ethylpyrimidin-4(1H)-one has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro, inhibiting the growth of several cancer cell lines. It has also been studied for its potential to inhibit the activity of enzymes such as xanthine oxidase and acetylcholinesterase. Moreover, it has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
197140-53-7 |
|---|---|
Nombre del producto |
6-Acetyl-2-ethylpyrimidin-4(1H)-one |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
4-acetyl-2-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-9-6(5(2)11)4-8(12)10-7/h4H,3H2,1-2H3,(H,9,10,12) |
Clave InChI |
IMXDSPQASLOJHB-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=NC(=O)C=C(N1)C(=O)C |
SMILES |
CCC1=NC(=CC(=O)N1)C(=O)C |
SMILES canónico |
CCC1=NC(=O)C=C(N1)C(=O)C |
Sinónimos |
4(1H)-Pyrimidinone, 6-acetyl-2-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B174601.png)

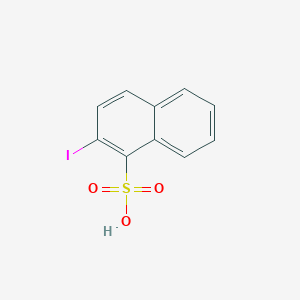

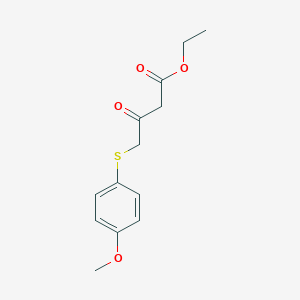

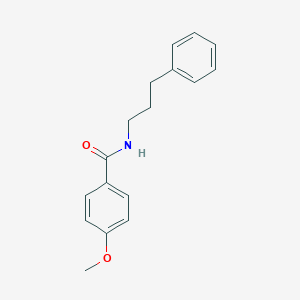

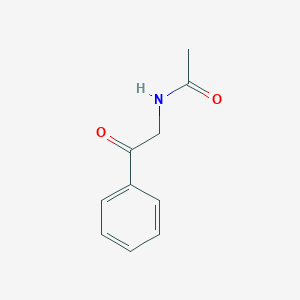
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
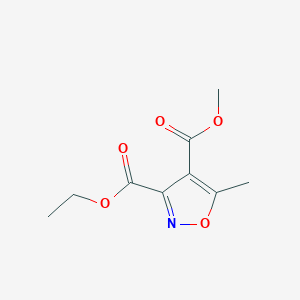
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
